molecular formula C24H22N4O4S B5082584 2-[(4-ethyl-5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone

2-[(4-ethyl-5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone

Cat. No.: B5082584
M. Wt: 462.5 g/mol
InChI Key: GMFZJTANBSDHLT-UHFFFAOYSA-N
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Description

2-[(4-ethyl-5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone is a complex organic compound that features a triazole ring, a naphthalene moiety, and a nitrophenyl group

Preparation Methods

The synthesis of 2-[(4-ethyl-5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the naphthalene and nitrophenyl groups via nucleophilic substitution or coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring and sulfanyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

2-[(4-ethyl-5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and nitrophenyl group are key structural elements that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and naphthalene-containing molecules. For example:

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties. The unique combination of the triazole ring, naphthalene moiety, and nitrophenyl group in 2-[(4-ethyl-5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone sets it apart from other related compounds.

Properties

IUPAC Name

2-[[4-ethyl-5-[(1-methylnaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-3-27-23(14-32-22-12-11-17-7-4-5-10-20(17)16(22)2)25-26-24(27)33-15-21(29)18-8-6-9-19(13-18)28(30)31/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFZJTANBSDHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])COC3=C(C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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